molecular formula C18H18N4O3 B2570202 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 1192279-09-6

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B2570202
CAS No.: 1192279-09-6
M. Wt: 338.367
InChI Key: QCBISTOCWGTTLW-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis

The compound has been utilized in the synthesis of novel heterocyclic compounds, such as Pyrido[3,2-f][1,4]thiazepines, leveraging microwave-assisted synthesis techniques for better yields and shorter reaction times. This approach not only provides a method for the efficient synthesis of complex molecules but also opens up possibilities for the development of new drugs and materials with unique properties (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).

Novel Synthetic Routes

Research has also explored new synthetic pathways to compounds with potential affinity to muscarinic M2 receptors, indicating its role in the development of therapeutic agents targeting specific neurological pathways. These findings highlight the flexibility and utility of such compounds in medicinal chemistry for creating targeted therapies with high specificity and efficacy (U. Holzgrabe & E. Heller, 2003).

AMPA Receptor Antagonists

In pharmacological research, derivatives related to 3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide have been synthesized and evaluated for their anticonvulsant activity, acting as AMPA receptor antagonists. This suggests their potential application in treating neurological disorders such as epilepsy, further emphasizing the compound's importance in developing new neuroprotective drugs (A. Chimirri et al., 1998).

Cardiovascular Research

Another study on related compounds, specifically 1,5-benzothiazepine derivatives, demonstrated strong coronary vasodilator activity. This work suggests potential applications in cardiovascular research, particularly in developing treatments for coronary artery diseases, highlighting the broad therapeutic potential of compounds within this chemical family (T. Nagao et al., 1972).

Diverse Heterocyclic Synthesis

The compound's utility extends to the synthesis of a wide range of heterocyclic compounds, offering a toolkit for creating structurally diverse molecules. These molecules have applications ranging from materials science to drug development, showcasing the compound's versatility in facilitating novel chemical reactions and the creation of new molecular architectures (G. Roman, 2013).

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(20-11-12-5-3-4-10-19-12)9-8-15-18(25)21-14-7-2-1-6-13(14)17(24)22-15/h1-7,10,15H,8-9,11H2,(H,20,23)(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBISTOCWGTTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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